molecular formula C23H20ClN3O4 B11639242 (5E)-5-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-ethylpyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-ethylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11639242
M. Wt: 437.9 g/mol
InChI Key: BIKMUFZGQYTXEI-GHRIWEEISA-N
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Description

(5E)-5-({1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-ETHYL-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound characterized by its unique structure, which includes an indole core, a chlorophenoxyethyl group, and a diazinane trione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-ETHYL-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the chlorophenoxyethyl group through nucleophilic substitution reactions. The final step involves the formation of the diazinane trione moiety under controlled conditions, often requiring specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to maintain consistency and quality in large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-({1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-ETHYL-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under mild conditions to form hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorophenoxyethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction rates and yields.

Major Products

Scientific Research Applications

(5E)-5-({1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-ETHYL-1,3-DIAZINANE-2,4,6-TRIONE has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (5E)-5-({1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-ETHYL-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-({1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-ETHYL-1,3-DIAZINANE-2,4,6-TRIONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H20ClN3O4

Molecular Weight

437.9 g/mol

IUPAC Name

(5E)-5-[[1-[2-(2-chlorophenoxy)ethyl]indol-3-yl]methylidene]-1-ethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C23H20ClN3O4/c1-2-27-22(29)17(21(28)25-23(27)30)13-15-14-26(19-9-5-3-7-16(15)19)11-12-31-20-10-6-4-8-18(20)24/h3-10,13-14H,2,11-12H2,1H3,(H,25,28,30)/b17-13+

InChI Key

BIKMUFZGQYTXEI-GHRIWEEISA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4Cl)/C(=O)NC1=O

Canonical SMILES

CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4Cl)C(=O)NC1=O

Origin of Product

United States

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